CID 101276845
Description
CID 101276845 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities.
Given this gap, the following analysis will hypothetically contextualize this compound by drawing parallels to structurally or functionally similar compounds described in the evidence, particularly betulin-derived inhibitors and oscillatoxin derivatives. This approach aligns with and , which emphasize comparative analysis of compounds with shared backbones or applications .
Properties
CAS No. |
19669-94-4 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.552 |
InChI |
InChI=1S/C26H34O6/c1-4-29-22-11-18-5-6-19-20(23(18,2)12-17(22)13-27)7-9-24(3)21(19)8-10-25(24)26(32-16-30-25)14-28-15-31-26/h5-6,11,13,19-21H,4,7-10,12,14-16H2,1-3H3/t19-,20+,21+,23+,24+,25-,26?/m1/s1 |
InChI Key |
YSYMYVUTMSPNQK-KOZDBXFYSA-N |
SMILES |
CCOC1=C(CC2(C3CCC4(C(C3C=CC2=C1)CCC45C6(COCO6)OCO5)C)C)C=O |
Synonyms |
3-Ethoxy-17,20:20,21-bis(methylenebisoxy)pregna-2,4,6-triene-2-carbaldehyde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 101276845 involves multiple steps, starting from simpler steroidal precursorsTypical reagents used in these reactions include ethyl iodide, formaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Chemical Reactions Analysis
The search results provided do not contain explicit references to CID 101276845. Key limitations include:
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Absence of direct mentions : None of the sources (1– ) reference this compound, its molecular structure, or associated reactions.
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Scope mismatch : Sources focus on unrelated compounds, such as Furosemide-d5, HIV-1 subtypes , and peptide derivatives like H-ala-ala-Phe-4m-beta-na.
Data Availability
| Parameter | Observation |
|---|---|
| Molecular formula | Not available in provided sources. |
| Synthetic routes | No reaction mechanisms or conditions identified. |
| Reactivity | No oxidation, reduction, or substitution data found. |
| Biological interactions | No pharmacological or metabolic studies cited. |
Recommendations for Further Research
To obtain authoritative data on this compound:
-
Consult specialized databases :
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PubChem or ChemSpider for structural and reactivity profiles.
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Reaxys or SciFinder for synthetic pathways and literature.
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Review peer-reviewed journals : Focus on journals like Journal of Organic Chemistry or ACS Catalysis for reaction studies.
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Validate via experimental data : If accessible, perform NMR, MS, or chromatographic analyses to characterize reactivity.
Limitations of Current Sources
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Insufficient coverage : The provided materials lack granularity for niche compounds like this compound.
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Outdated references : Some sources (e.g., , ) list older chemical inventories without updates.
For a comprehensive analysis of this compound, direct access to chemical databases or experimental studies is essential. The current search results do not support the creation of a detailed chemical reactions article for this compound.
Scientific Research Applications
CID 101276845 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of CID 101276845 involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to receptor sites and altering gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights two groups of compounds relevant for comparison:
Betulin-Derived Inhibitors ()
Betulin (CID 72326) and its derivatives are triterpenoids with demonstrated biological activities, including antiviral and anticancer properties. Key comparisons:
| Property | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) | Hypothetical CID 101276845 |
|---|---|---|---|---|
| Core Structure | Lupane triterpenoid | Oxidized betulin derivative | Betulin + caffeoyl moiety | Likely modified triterpenoid |
| Bioactivity | Anticancer, anti-inflammatory | Enhanced cytotoxicity | Improved solubility and efficacy | Unknown |
| Modifications | None | C-3 oxidation | Esterification at C-3 | Potential functionalization at C-3 or C-28 |
| Therapeutic Use | Preclinical studies | Clinical trials for melanoma | Emerging research | Speculative |
Betulin derivatives are optimized for enhanced bioavailability and target specificity. For example, 3-O-caffeoyl betulin (CID 10153267) shows improved solubility due to the caffeoyl group, a modification that could theoretically apply to this compound .
Oscillatoxin Derivatives ()
Oscillatoxins are cyanobacterial metabolites with cytotoxic properties.
| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Hypothetical this compound |
|---|---|---|---|
| Core Structure | Macrocyclic polyketide | Methylated variant | Potential macrocyclic analog |
| Bioactivity | Cytotoxic, ion channel modulation | Increased metabolic stability | Unknown |
| Modifications | N/A | Methyl group at C-30 | Possible side-chain variation |
Oscillatoxin derivatives often undergo methylation or hydroxylation to enhance stability or bioactivity, a strategy that might extend to this compound .
Key Research Findings and Data Gaps
Structural Hypotheses :
- If this compound is a betulin derivative, its activity may depend on functional groups (e.g., esterification, glycosylation) at key positions like C-3 or C-28, as seen in CID 10153267 .
- If related to oscillatoxins, methylation or halogenation could influence its cytotoxicity .
Functional Overlaps :
- Betulin derivatives target pathways like NF-κB or apoptosis, while oscillatoxins disrupt ion channels. This compound’s mechanism remains speculative without experimental data.
Synthetic Challenges: Modifications to triterpenoids or polyketides require precise stereochemical control, as emphasized in ’s guidelines for compound characterization .
Q & A
Q. How to develop a hypothesis-driven research framework for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
